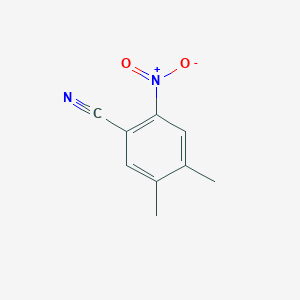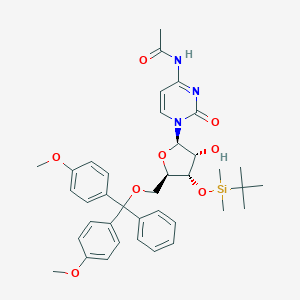
Glycine, N-2-pyrrolidinylidene-
Vue d'ensemble
Description
Glycine, N-2-pyrrolidinylidene- is an organic compound that belongs to the class of azomethines. Glycine is the simplest and smallest of amino acids. It functions as an inhibitory neurotransmitter in the central nervous system and also facilitates excitatory potential at the N-methyl-D-aspartic acid (NMDA) receptors, along with glutamate .
Synthesis Analysis
Glycine is synthesized from serine, threonine, choline, and hydroxyproline via inter-organ metabolism involving primarily the liver and kidneys . A recent study has shown that glycine can be synthesized from methanol and air-captured CO2 .Molecular Structure Analysis
The molecular formula of Glycine, N-2-pyrrolidinylidene- is C6H10N2O2. The structure of glycine involves a lipoate swinging arm containing an aminomethyl moiety attached to protein H and serves as a molecular shuttle among different proteins .Chemical Reactions Analysis
The glycine cleavage system (GCS) is a major pathway for glycine degradation, forming ammonia and CO2 . Glycine also plays a role in the synthesis of a multitude of biomolecules and substances .Physical And Chemical Properties Analysis
Glycine is highly soluble in water and is a polar molecule. It appears as a colorless crystalline solid having a sweet taste .Applications De Recherche Scientifique
Synthesis of N-Heterocyclic Compounds
N-(3,4-dihydro-2H-pyrrol-5-yl)glycine is a valuable precursor in the synthesis of N-heterocyclic compounds. These compounds have diverse applications, including use as fine chemicals and bulk chemicals . The synthesis process often involves hydrogenative cyclization, which can be catalyzed by earth-abundant metals like nickel .
Pharmaceutical Drug Development
This compound serves as a building block in the synthesis of various pharmaceutical drugs. For instance, derivatives of pyrrole, which can be synthesized from N-(3,4-dihydro-2H-pyrrol-5-yl)glycine, are prominent in medicinal chemistry due to their application in drugs targeting a range of diseases .
Antidiabetic Medication Synthesis
The synthesis of 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one, an important component of the antidiabetic drug glimepiride, can be achieved through a practical and scalable process involving N-(3,4-dihydro-2H-pyrrol-5-yl)glycine .
Antiviral Research
Compounds derived from N-(3,4-dihydro-2H-pyrrol-5-yl)glycine have potential antiviral applications. By condensing with pyrimidine derivatives, new antiviral compounds have been synthesized, showcasing the versatility of this compound in medicinal chemistry .
Catalysis
N-(3,4-dihydro-2H-pyrrol-5-yl)glycine derivatives are used in catalysis, particularly in reactions that form part of organic synthesis processes. The pyrrole ring structure is significant in catalyst design due to its stability and reactivity .
Cancer Research
Derivatives of N-(3,4-dihydro-2H-pyrrol-5-yl)glycine have shown cytotoxic activity against certain cancer cell lines, indicating their potential use in cancer treatment and research .
Material Science
The compound’s derivatives are also explored in material science for the development of new materials with unique properties, which can be used in various industrial applications .
Chemical Synthesis
As a versatile chemical building block, N-(3,4-dihydro-2H-pyrrol-5-yl)glycine is used in the synthesis of a wide range of chemicals. Its reactivity allows for the creation of complex molecules that are essential in both research and industry .
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
It’s plausible that the compound could influence various biochemical pathways based on its interaction with different targets .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
Based on its potential interactions with various targets, it could have diverse effects on cellular functions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-(3,4-dihydro-2H-pyrrol-5-yl)glycine .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(3,4-dihydro-2H-pyrrol-5-ylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c9-6(10)4-8-5-2-1-3-7-5/h1-4H2,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVKQUSRKNOGRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10150469 | |
| Record name | Glycine, N-2-pyrrolidinylidene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10150469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycine, N-2-pyrrolidinylidene- | |
CAS RN |
113561-30-1 | |
| Record name | Glycine, N-2-pyrrolidinylidene- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113561301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, N-2-pyrrolidinylidene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10150469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4R,6S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B173502.png)

![2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione](/img/structure/B173505.png)





![(2R,3Ar,6aR)-5-oxo-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-2-carbaldehyde](/img/structure/B173528.png)


